6-Bromo-4,7-difluoroindoline-2,3-dione 6-Bromo-4,7-difluoroindoline-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13830256
InChI: InChI=1S/C8H2BrF2NO2/c9-2-1-3(10)4-6(5(2)11)12-8(14)7(4)13/h1H,(H,12,13,14)
SMILES: C1=C(C2=C(C(=C1Br)F)NC(=O)C2=O)F
Molecular Formula: C8H2BrF2NO2
Molecular Weight: 262.01 g/mol

6-Bromo-4,7-difluoroindoline-2,3-dione

CAS No.:

Cat. No.: VC13830256

Molecular Formula: C8H2BrF2NO2

Molecular Weight: 262.01 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-4,7-difluoroindoline-2,3-dione -

Specification

Molecular Formula C8H2BrF2NO2
Molecular Weight 262.01 g/mol
IUPAC Name 6-bromo-4,7-difluoro-1H-indole-2,3-dione
Standard InChI InChI=1S/C8H2BrF2NO2/c9-2-1-3(10)4-6(5(2)11)12-8(14)7(4)13/h1H,(H,12,13,14)
Standard InChI Key VLXFXQARUKPDQK-UHFFFAOYSA-N
SMILES C1=C(C2=C(C(=C1Br)F)NC(=O)C2=O)F
Canonical SMILES C1=C(C2=C(C(=C1Br)F)NC(=O)C2=O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-bromo-4,7-difluoro-1H-indole-2,3-dione, reflects its substitution pattern: a bromine atom at the 6-position and fluorine atoms at the 4- and 7-positions of the indole ring . The indole core is further functionalized with two ketone groups at positions 2 and 3, forming a dione structure. This arrangement is critical for its reactivity and potential interactions in biological systems .

Key Structural Features:

  • Halogenation: Bromine and fluorine substituents enhance electronegativity and influence intermolecular interactions.

  • Planarity: The fused bicyclic system (indole ring) promotes π-π stacking, relevant in materials science applications .

  • Hydrogen Bonding: The ketone groups at positions 2 and 3 act as hydrogen bond acceptors, potentially facilitating binding to biological targets .

Research Applications and Future Directions

Materials Science

The planar indole core and halogen substituents make the compound a candidate for organic semiconductors or photovoltaic materials. Halogenated aromatics are known to improve charge transport in organic electronics .

Analytical and Synthetic Utility

The compound serves as a building block for synthesizing complex heterocycles. Its bromine atom is amenable to cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the indole scaffold .

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